Enhanced Lipophilicity (LogP) vs. 6-Methyl Analog
The target compound exhibits a calculated LogP of 5.15, which is approximately 0.71 units higher than the LogP of the 6-methyl analog (LogP 4.44) . This significant increase in lipophilicity is a direct consequence of the trifluoromethyl group at position 6 .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 5.15 |
| Comparator Or Baseline | 2-tert-Butyl-6-methyl-1,3-benzoxazole-7-sulfonyl chloride (LogP = 4.44) |
| Quantified Difference | ΔLogP ≈ +0.71 |
| Conditions | In silico prediction (ALOGPS or similar algorithm) |
Why This Matters
The nearly 5-fold increase in theoretical partition coefficient directs the selection of this building block for medicinal chemistry projects requiring high membrane permeability or enhanced target binding through lipophilic interactions.
